N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex heterocyclic compound featuring a diazacyclopentaazulene core substituted with ethoxyphenyl, methoxyphenyl, phenyl, and carbothioamide groups. Its structure combines aromatic, heterocyclic, and thioamide functionalities, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C32H31N3O2S |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H31N3O2S/c1-3-37-26-18-14-24(15-19-26)33-31(38)30-29(23-12-16-25(36-2)17-13-23)27-11-7-8-20-34-28(21-35(30)32(27)34)22-9-5-4-6-10-22/h4-6,9-10,12-19,21H,3,7-8,11,20H2,1-2H3,(H,33,38) |
InChI Key |
DQWDMDIDEQLIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditionsReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
Key Observations :
- The target compound’s carbothioamide group aligns with the hydrazinecarbothioamides [4–6], which exhibit νC=S IR bands at 1243–1258 cm⁻¹ . However, the absence of a hydrazine linker in the target molecule may reduce tautomerization tendencies compared to triazoles [7–9].
- Unlike fluorine-substituted analogs (e.g., [7–9]), the target compound’s ethoxy and methoxy groups may enhance metabolic stability but reduce electrophilicity .
- Compound 72 shares a methoxyphenyl substituent but incorporates a thiazole ring instead of a diazacyclopentaazulene core, likely altering binding specificity.
Spectral and Physicochemical Properties
Notes:
- The target compound’s spectral profile would resemble [7–9] in lacking C=O bands but retaining C=S and NH vibrations.
- Ethoxy/methoxy groups may shift NMR signals upfield compared to halogenated analogs (e.g., 2,4-difluorophenyl in [4–6]) .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes multiple aromatic rings and a diazacyclopenta framework. The presence of ethoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Key Features
- Molecular Weight : Approximately 420.56 g/mol
- Solubility : Generally soluble in organic solvents; limited solubility in water.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent cell death.
- Cell Cycle Arrest : Research suggests that it can cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicate effectiveness against a range of bacterial strains.
Efficacy Against Bacteria
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Shows activity against Escherichia coli.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the compound's effects on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The researchers concluded that the compound could serve as a lead for further anticancer drug development.
Study 2: Antimicrobial Activity
In another study reported in Antibiotics, the compound was tested against various pathogens. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Journal of Medicinal Chemistry |
| Antimicrobial | S. aureus | 32 µg/mL | Antibiotics |
| E. coli | 64 µg/mL | Antibiotics |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of ethoxy group | Increased lipophilicity |
| Methoxy substitution | Enhanced biological activity |
| Diazacyclopenta core | Essential for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
